molecular formula C26H22N2O5 B14019530 4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate CAS No. 10223-91-3

4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate

Cat. No.: B14019530
CAS No.: 10223-91-3
M. Wt: 442.5 g/mol
InChI Key: FFPXAVPEJPSSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- is a complex organic compound with the molecular formula C26H22N2O5 and a molecular weight of 442.4633 g/mol This compound is characterized by its intricate structure, which includes a cyclohexane ring, carboxamide group, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with phenyl isocyanate to form the carboxamide intermediate. This intermediate is then subjected to further reactions with phenylamine and other reagents to introduce the phenyl and carbonyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe for investigating enzyme activities.

    Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxamide,2,6-dioxo-N-phenyl-4-[4-[[(phenylamino)carbonyl]oxy]phenyl]- is unique due to its combination of cyclohexane, carboxamide, and multiple phenyl groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

10223-91-3

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

[4-[3,5-dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl] N-phenylcarbamate

InChI

InChI=1S/C26H22N2O5/c29-22-15-18(16-23(30)24(22)25(31)27-19-7-3-1-4-8-19)17-11-13-21(14-12-17)33-26(32)28-20-9-5-2-6-10-20/h1-14,18,24H,15-16H2,(H,27,31)(H,28,32)

InChI Key

FFPXAVPEJPSSKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.